GW5074 is categorized under the chemical class of oxindoles, specifically identified by its chemical structure as 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one. Its unique structure contributes to its selective inhibition of c-Raf, making it a valuable tool in pharmacological research . The compound is available from various suppliers, including MedKoo Biosciences and MedChemExpress, which provide it for research purposes under the CAS number 220904-83-6 .
The synthesis of GW5074 involves several steps that typically include the formation of the indolinone core followed by specific substitutions to introduce bromine and iodine groups. While detailed synthetic procedures are often proprietary, general methods for synthesizing similar compounds involve:
The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular formula for GW5074 is C15H12Br2INO, with a molecular weight of approximately 426.07 g/mol. Its structural features include:
The three-dimensional conformation of GW5074 allows for effective binding to the c-Raf kinase domain, which is critical for its inhibitory action .
GW5074 primarily acts through competitive inhibition of c-Raf kinase activity. The compound does not significantly influence other kinases or pathways at concentrations typically used in research (below 1 µM) . Key reactions include:
The mechanism by which GW5074 exerts its effects involves several key processes:
GW5074 exhibits several notable physical and chemical properties:
These properties facilitate its use in various biochemical assays and therapeutic applications .
GW5074 has several promising applications in scientific research:
GW5074 (3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one) is a potent, cell-permeable inhibitor of c-Raf1 (CRAF) kinase, exhibiting an IC₅₀ of 9 nM in biochemical assays [1]. Selectivity profiling against a panel of 70–80 kinases reveals ≥100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms [1] [9]. This specificity is quantified by the selectivity entropy metric, which ranks GW5074 among moderately selective kinase inhibitors compared to promiscuous compounds like staurosporine [7] [9]. Notably, GW5074 does not inhibit B-Raf in vitro at concentrations effective for neuroprotection (up to 10 µM), highlighting its isoform discrimination [2] [6].
Table 1: Kinase Selectivity Profile of GW5074
Kinase | IC₅₀ (nM) | Selectivity vs. c-Raf |
---|---|---|
c-Raf (RAF1) | 9 | 1x |
CDK1 | >1,000 | >111x |
c-src | >1,000 | >111x |
VEGFR2 | >1,000 | >111x |
B-Raf | >10,000* | >1,111x |
*No inhibition at concentrations ≤10 µM [1] [9].
Despite its selectivity, GW5074 exhibits a unique dual-target effect on RAF isoforms in cellular contexts. Structural analyses reveal that GW5074 binds the ATP-pocket of monomeric c-Raf in a DFG-Asp "out" conformation (Type II inhibition), stabilized by hydrophobic interactions with the hinge region (Cys531) and salt bridges with Lys483 [4] [8] [9]. This binding mode is enabled by its bis-arylidene indolinone scaffold, which accesses the hydrophobic back pocket adjacent to the ATP site [4] [5].
Paradoxically, cellular treatment activates B-Raf by disrupting auto-inhibitory interactions between the B-Raf kinase domain and its N-terminal regulatory region. Molecular dynamics simulations indicate GW5074 binding to B-Raf’s cysteine-rich domain (CRD), allosterically promoting dimerization with c-Raf [2] [8]. This isoform-specific modulation underpins its differential effects: inhibition of purified c-Raf versus activation of B-Raf in neurons [2] [6].
Key Binding Residues for GW5074 in RAF Kinases
Domain | Residue (c-Raf) | Interaction Type |
---|---|---|
Kinase hinge | Cys531 | Hydrophobic |
Catalytic loop | Lys483 | Ionic |
DFG motif | Asp594 | H-bond |
CRD (B-Raf) | Cys165 | Allosteric |
GW5074 triggers complex, context-dependent modulation of the RAF-MEK-ERK cascade:
The compound also activates Ras and NF-κB, as evidenced by:
Table 2: Cellular Signaling Effects of GW5074
Pathway | Effect | Functional Consequence |
---|---|---|
c-Raf kinase (purified) | ↓ Inhibition | Reduced MEK phosphorylation |
B-Raf kinase (cellular) | ↑ Activation | Enhanced ERK phosphorylation |
Ras/NF-κB | ↑ Activation | Neuroprotection (MEK-independent) |
Akt | ↔ No change | Neuroprotection (Akt-independent) |
Beyond kinase modulation, GW5074 binds mutant huntingtin (mHTT) proteins containing expanded polyglutamine (polyQ) tracts, reducing mHTT levels in Huntington’s disease (HD) models [1] [3]. Mechanistically:
In vivo, GW5074 mitigates neurodegeneration and improves motor function in HD mouse models by:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: